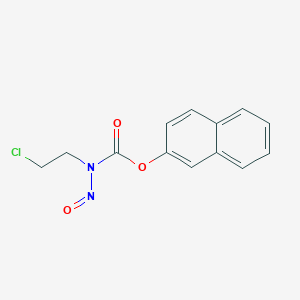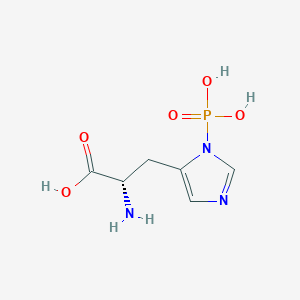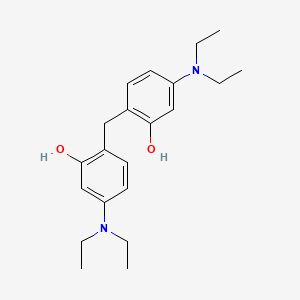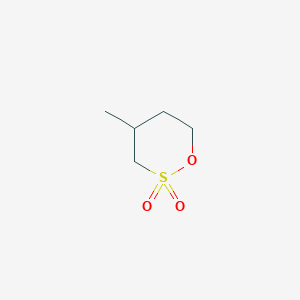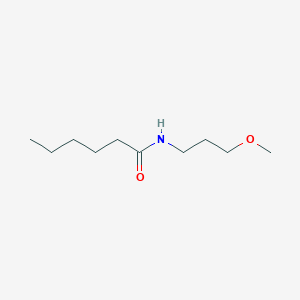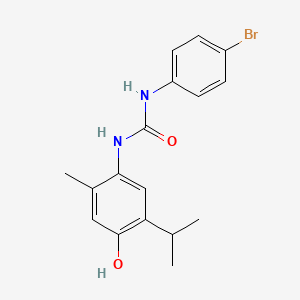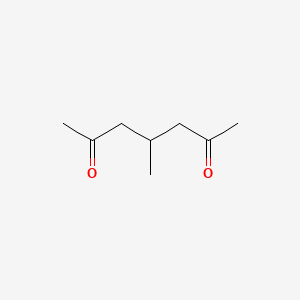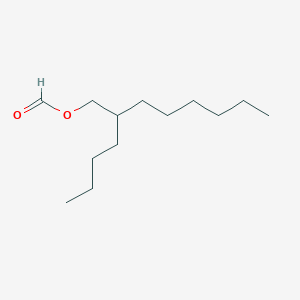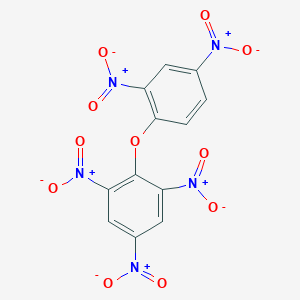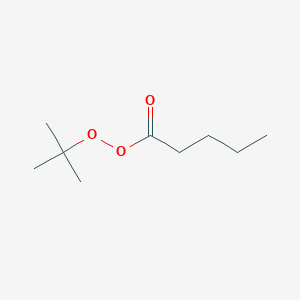
Tert-butyl pentaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl pentaneperoxoate is an organic peroxide compound with the molecular formula C9H18O3. It is known for its use as a radical initiator in polymerization reactions and other chemical processes. Organic peroxides like this compound are valued for their ability to decompose and generate free radicals, which are essential in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl pentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pentanoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the peroxide product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure the purity and stability of the product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl pentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The peroxide bond (–O–O–) in this compound can break, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and pentanoic acid.
Substitution: The free radicals generated from the decomposition of this compound can initiate substitution reactions in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Pyridine, sodium hydroxide
Solvents: Toluene, ethanol
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl alcohol, pentanoic acid, and various free radicals that can further react with other organic molecules.
Applications De Recherche Scientifique
Tert-butyl pentaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to produce polymers with specific properties.
Biology: Employed in studies involving oxidative stress and the generation of reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of plastics, resins, and other polymeric materials.
Mécanisme D'action
The mechanism of action of tert-butyl pentaneperoxoate involves the homolytic cleavage of the peroxide bond (–O–O–) to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules present in the reaction environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Tert-butyl peroxybenzoate: Used in polymerization reactions and as a crosslinking agent.
Tert-butyl peroxy-3,5,5-trimethylhexanoate: Employed in the production of polymers and as a curing agent.
Uniqueness
Tert-butyl pentaneperoxoate is unique in its specific structure and reactivity. Its ability to generate free radicals under controlled conditions makes it valuable in various industrial and research applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and the types of reactions it can initiate.
Propriétés
Numéro CAS |
13653-03-7 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
tert-butyl pentaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
FFIUNPRXUCRYFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


